![molecular formula C17H28N2O2S B4577954 2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4577954.png)
2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
説明
Synthesis Analysis
The synthesis of compounds related to 2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide involves several key steps that are common in the preparation of benzenesulfonamide derivatives. These steps typically include the functionalization of the benzenesulfonamide backbone with various substituents to enhance the compound's activity and selectivity. For instance, the synthesis and characterization of benzenesulfonamide compounds containing piperazine heterocycles and other nitrogen-containing rings have been reported, emphasizing the role of structural modifications in determining the compound's properties and activities (Xiao et al., 2022).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including 2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, is crucial in determining their interaction with biological targets. Studies involving crystal structure and density functional theory (DFT) have provided insights into the optimized structures, molecular electrostatic potential, and leading molecular orbital of these compounds. These analyses reveal the importance of molecular geometry and electronic distribution in their mechanism of action (Xiao et al., 2022).
Chemical Reactions and Properties
Benzenesulfonamide derivatives engage in a variety of chemical reactions that are significant for their synthesis and functionalization. For example, the formation of glycosyl triflates from thioglycosides using benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride showcases the reactivity of such compounds under specific conditions, which could be applicable in the synthesis of complex molecules (Crich & Smith, 2001).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, modifications on the benzenesulfonamide ring can affect the compound's thermal stability and optical properties, as demonstrated in studies involving structural and thermal analysis (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of 2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, such as reactivity, acidity, and basicity, are also determined by the nature of its substituents. These properties are essential for understanding the compound's behavior in biological systems and its potential interactions with enzymes or receptors. Research on the inhibitory activity of benzenesulfonamides against various enzymes highlights the importance of chemical properties in mediating biological effects (Lolak et al., 2019).
科学的研究の応用
Synthesis and Biological Evaluation
A novel series of benzenesulfonamides, including compounds structurally related to 2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, have been synthesized and evaluated for their inhibitory effects on membrane-bound phospholipase A2. These compounds, particularly N-(phenylalkyl)piperidine derivatives, have shown significant in vitro potency and in vivo efficacy in reducing myocardial infarction size in coronary occluded rats, indicating their potential therapeutic application in cardiovascular diseases (H. Oinuma et al., 1991).
Antimicrobial and Anticancer Activities
Benzenesulfonamides incorporating 1,3,5-triazine motifs have been investigated for their antioxidant properties and inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds have shown moderate to strong inhibitory potency, suggesting their potential application in treating neurodegenerative diseases and pigmentation disorders (Nabih Lolak et al., 2020). Additionally, novel benzenesulfonamides have been synthesized and evaluated for their in vitro antimicrobial activity, demonstrating moderate antibacterial properties against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (F. Zani et al., 2009). Furthermore, new indenopyridine derivatives bearing the benzenesulfonamide moiety have been synthesized and shown potent anticancer activity against the breast cancer cell line MCF7 (M. Ghorab et al., 2012).
Enzyme Inhibition for Disease Treatment
Several sulfonamides incorporating piperidine moieties have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isozymes, with some compounds showing low nanomolar inhibition constants. These findings suggest their potential for therapeutic use in managing conditions like glaucoma, epilepsy, and certain cancers (C. B. Mishra et al., 2017).
特性
IUPAC Name |
2,4,6-trimethyl-N-(3-piperidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-14-12-15(2)17(16(3)13-14)22(20,21)18-8-7-11-19-9-5-4-6-10-19/h12-13,18H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJHROBKCVFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



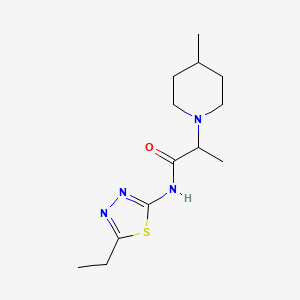
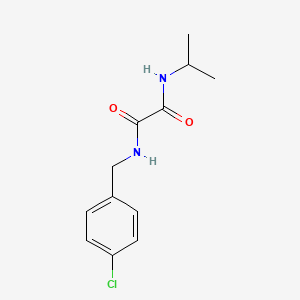
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)
![N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4577898.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea](/img/structure/B4577908.png)
![1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4577910.png)
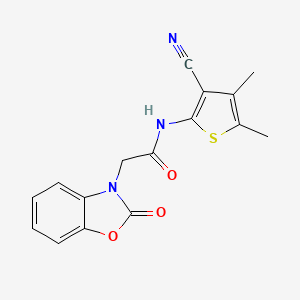
![3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)
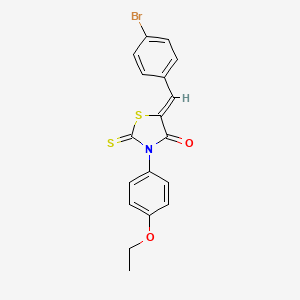
![5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4577936.png)
![1-benzyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4577949.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577957.png)
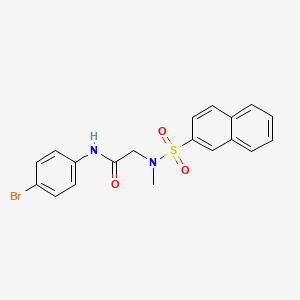
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)